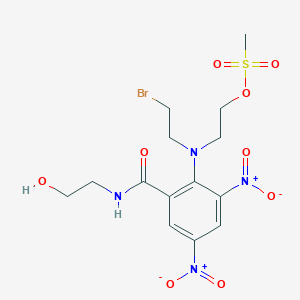
Primapterina
Descripción general
Descripción
La 7-Biopterina es un derivado de la pterina que funciona como cofactor enzimático endógeno en varias especies, incluidos animales, bacterias y hongos . Desempeña un papel crucial en la biosíntesis de neurotransmisores como la dopamina, la norepinefrina, la epinefrina y la serotonina . El compuesto también participa en la síntesis de óxido nítrico .
Aplicaciones Científicas De Investigación
La 7-Biopterina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
La 7-Biopterina actúa como cofactor para varias enzimas, incluidas las hidrolasas de aminoácidos aromáticos y las sintetasas de óxido nítrico . Facilita la hidroxilación de sustratos mediante la formación de un intermedio de oxígeno activo con oxígeno molecular . Este intermedio puede entonces hidrolizar el sustrato, regenerándose la 7-Biopterina in vivo a través de una reacción dependiente de NADH .
Compuestos similares:
Tetrahidrobiopterina (BH4): Un cofactor esencial para las hidrolasas de aminoácidos aromáticos y las sintetasas de óxido nítrico.
Dihidrobiopterina (BH2): Una forma oxidada de 7-Biopterina que se puede reducir nuevamente a 7-Biopterina.
Neopterina: Un precursor en la biosíntesis de 7-Biopterina.
Singularidad: La 7-Biopterina es única en su capacidad para actuar como cofactor para múltiples enzimas involucradas en la síntesis de neurotransmisores y óxido nítrico . Su papel en estas vías bioquímicas críticas la distingue de otros derivados de la pterina .
Análisis Bioquímico
Biochemical Properties
Primapterin is involved in the biochemical reactions related to the metabolism of tetrahydrobiopterin. It interacts with several enzymes, including guanosine triphosphate cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, sepiapterin reductase, and dihydropteridine reductase. These enzymes are crucial for the biosynthesis and regeneration of tetrahydrobiopterin. Primapterin’s interactions with these enzymes are essential for maintaining the balance of neurotransmitter synthesis, particularly dopamine and serotonin .
Cellular Effects
Primapterin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of monoamine neurotransmitters in the central nervous system. The presence of primapterin can lead to alterations in the levels of dopamine and serotonin, impacting cell function and signaling pathways . Additionally, primapterin’s role in the metabolism of tetrahydrobiopterin can influence the overall cellular metabolic processes.
Molecular Mechanism
At the molecular level, primapterin exerts its effects through its interactions with enzymes involved in tetrahydrobiopterin metabolism. It binds to these enzymes, influencing their activity and, consequently, the levels of tetrahydrobiopterin. This interaction can lead to enzyme inhibition or activation, affecting the synthesis of neurotransmitters. Changes in gene expression related to these enzymes can also occur due to the presence of primapterin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of primapterin have been observed to change over time. Primapterin’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that primapterin levels can fluctuate, impacting the synthesis of neurotransmitters and other cellular processes. Long-term exposure to primapterin can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of primapterin vary with different dosages in animal models. At lower doses, primapterin can positively influence neurotransmitter synthesis and cellular function. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and enzyme activity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Primapterin is involved in the metabolic pathways related to tetrahydrobiopterin biosynthesis and regeneration. It interacts with enzymes such as guanosine triphosphate cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, sepiapterin reductase, and dihydropteridine reductase. These interactions are crucial for maintaining the balance of tetrahydrobiopterin levels, which in turn affects the synthesis of neurotransmitters like dopamine and serotonin .
Transport and Distribution
Primapterin is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of primapterin to various cellular compartments, where it can exert its biochemical effects. The localization and accumulation of primapterin within cells can influence its activity and function .
Subcellular Localization
Primapterin’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of primapterin within these compartments can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical role .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La 7-Biopterina se puede sintetizar a partir de trifosfato de guanosina a través de una serie de reacciones enzimáticas. El proceso involucra tres enzimas clave: GTP ciclohidrolasa I, 6-piruvoiltetrahidro pterina sintasa y sepiapterina reductasa . Las condiciones de reacción suelen incluir niveles de pH y temperaturas específicos para garantizar el correcto funcionamiento de estas enzimas.
Métodos de producción industrial: La producción industrial de 7-Biopterina a menudo implica procesos de fermentación microbiana. Se modifican genéticamente cepas específicas de bacterias para que produzcan en exceso las enzimas necesarias para la biosíntesis de 7-Biopterina . El proceso de fermentación se optimiza para el rendimiento y la pureza, seguido de pasos de extracción y purificación.
Análisis De Reacciones Químicas
Tipos de reacciones: La 7-Biopterina sufre varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución .
Reactivos y condiciones comunes:
Oxidación: En presencia de oxígeno molecular, la 7-Biopterina se puede oxidar a dihidrobiopterina y biopterina.
Sustitución: Varios nucleófilos pueden sustituir los grupos hidroxilo en la 7-Biopterina en condiciones específicas.
Productos principales:
Oxidación: Dihidrobiopterina y biopterina.
Reducción: 7-Biopterina.
Sustitución: Pterinas sustituidas.
Comparación Con Compuestos Similares
Tetrahydrobiopterin (BH4): An essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases.
Dihydrobiopterin (BH2): An oxidized form of 7-Biopterin that can be reduced back to 7-Biopterin.
Neopterin: A precursor in the biosynthesis of 7-Biopterin.
Uniqueness: 7-Biopterin is unique in its ability to act as a cofactor for multiple enzymes involved in neurotransmitter and nitric oxide synthesis . Its role in these critical biochemical pathways distinguishes it from other pterin derivatives .
Propiedades
IUPAC Name |
2-amino-7-(1,2-dihydroxypropyl)-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXRKRFGNHXANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862990 | |
| Record name | 2-Amino-7-(1,2-dihydroxypropyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Primapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2582-88-9 | |
| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2582-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Primapterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Primapterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















